molecular formula C10H10N2O3 B117259 6,7-Dimethoxyphthalazin-1(2H)-one CAS No. 4821-88-9

6,7-Dimethoxyphthalazin-1(2H)-one

Cat. No. B117259
CAS RN: 4821-88-9
M. Wt: 206.2 g/mol
InChI Key: ULUPECZWKSBPAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6,7-Dimethoxyphthalazin-1(2H)-one” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving “6,7-Dimethoxyphthalazin-1(2H)-one” are not mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-Dimethoxyphthalazin-1(2H)-one” are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Chemical Synthesis and Ring Contraction

A study on the oxidative ring contraction of 1,4-dimethoxyphthalazines, related to 6,7-Dimethoxyphthalazin-1(2H)-one, reveals an unusual reactivity involving N-chlorination-induced ring contraction, leading to the loss of a nitrogen atom. This process, investigated through a range of derivatives and supported by DFT calculations, offers insights into novel synthetic pathways in organic chemistry (Im et al., 2020).

2. Catalytic Applications

Research involving the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, which utilize structures similar to 6,7-Dimethoxyphthalazin-1(2H)-one, has shown significant advancements in the synthesis of commercially important chemicals. This process demonstrates the potential of such compounds in enhancing catalytic performance and selectivity (Güleç et al., 2018).

3. Structural and Photophysical Properties

Studies on similar compounds, such as 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, offer insights into the structural and photophysical properties of related dimethoxy compounds. These studies, involving spectroscopic techniques and crystallography, highlight the potential of 6,7-Dimethoxyphthalazin-1(2H)-one in the development of materials with specific photophysical and electrochemical properties (Golla et al., 2020).

4. Intramolecular Reactions

Research on intramolecular Friedel-Crafts acylation has shown the potential of using compounds like 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one, closely related to 6,7-Dimethoxyphthalazin-1(2H)-one, for synthesizing aryl ketones. This methodology illustrates improvements in traditional acylation techniques, offering simpler and more efficient synthetic routes (Li, 2017).

5. Electrochemical Applications

A study involving a derivative of naphthalene diimide, structurally related to 6,7-Dimethoxyphthalazin-1(2H)-one, highlights its potential in electrochemical applications such as aqueous organic redox flow batteries. The research demonstrates the compound's stability and redox-activity, indicating its suitability for energy storage applications (Wiberg et al., 2019).

Safety And Hazards

Specific safety and hazard information for “6,7-Dimethoxyphthalazin-1(2H)-one” is not provided in the available resources .

properties

IUPAC Name

6,7-dimethoxy-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-12-10(13)7(6)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUPECZWKSBPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486040
Record name 6,7-Dimethoxyphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyphthalazin-1(2H)-one

CAS RN

4821-88-9
Record name 6,7-Dimethoxyphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5-Dimethoxyphthalaldehydic acid (10 g.) and hydrazine hydrate (2.4 ml.) in ethanol (150 ml.) were heated under reflux for 20 hours during which time a white crystalline solid formed. The mixture was cooled in an ice bath, filtered and the resulting product dried to give crude 6,7-dimethoxyphthalazin-1-one (7 g.). A sample was crystallized from water yielding colorless needles, m.p. 254°-256° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MP Huestis - The Journal of Organic Chemistry, 2016 - ACS Publications
The rhodium(III) catalyst tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate ([Cp*Rh(MeCN) 3 ](SbF 6 ) 2 ) reacts with 1-(2H)-phthalazinones to promote a …
Number of citations: 31 pubs.acs.org
Y Cho, M Kang, SH Ji, HJ Jeong, JE Jung… - Journal of Medicinal …, 2023 - ACS Publications
A lack of the T cell-inflamed tumor microenvironment limits the efficacy of immune checkpoint inhibitors (ICIs). Activation of stimulator of interferon genes (STING)-mediated innate …
Number of citations: 2 pubs.acs.org
Y Liu, S Zhang, Y Li, J Wang, Y Song… - Archiv der …, 2012 - Wiley Online Library
A new series of 1,4‐disubstituted phthalazinylpiperazine derivatives 7a–f, 12a–f and 20a–f were designed and synthesized in order to develop potent and selective antitumor agents. …
Number of citations: 15 onlinelibrary.wiley.com

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